molecular formula C8H4BrN3 B2726956 3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile CAS No. 1383718-53-3

3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile

Cat. No. B2726956
CAS RN: 1383718-53-3
M. Wt: 222.045
InChI Key: HCGIIMJPUKYGKZ-UHFFFAOYSA-N
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Description

“3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile” is a chemical compound with the molecular formula C8H4BrN3 . It has a molecular weight of 222.04 .


Synthesis Analysis

The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4BrN3/c9-7-5-11-8-6 (4-10)2-1-3-12 (7)8/h1-3,5H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

In the synthesis process, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination, no base was needed .

It should be stored at room temperature . The compound’s InChI key is HCGIIMJPUKYGKZ-UHFFFAOYSA-N .

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . It has several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, ingestion, and inhalation . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-7-5-11-8-6(4-10)2-1-3-12(7)8/h1-3,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGIIMJPUKYGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile

CAS RN

1383718-53-3
Record name 3-bromoimidazo[1,2-a]pyridine-8-carbonitrile
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